Behenyl behenate
Overview
Description
Behenyl behenate is a fatty acid ester that is derived from behenic acid, also known as docosanoic acid. It is a long-chain saturated fatty acid with 22 carbon atoms. Behenyl behenate is known for its applications in various industries, including pharmaceuticals, where it is used as a sustained-release matrix due to its physical and thermal properties . It is also relevant in nutritional studies, as dietary behenic acid has been investigated for its effects on serum lipid concentrations in humans .
Synthesis Analysis
The synthesis of behenyl behenate itself is not directly discussed in the provided papers. However, the synthesis of related compounds, such as arylruthenium(II) complexes, involves cyclometalation reactions and the use of ligands with phosphorus and carbon donors . While this does not pertain to behenyl behenate directly, it provides insight into the types of synthetic strategies that might be employed in the synthesis of complex fatty acid derivatives.
Molecular Structure Analysis
The molecular structure of behenyl behenate is characterized by a long hydrocarbon chain with a carboxylic ester functional group. The structure is responsible for its physical properties, such as its melting point and solubility. In the context of glyceryl behenate, which is a related compound, X-ray diffraction has been used to characterize its polymorphs and lamellar phases, indicating the importance of molecular structure in determining the physical properties of such compounds .
Chemical Reactions Analysis
The papers provided do not detail chemical reactions specifically involving behenyl behenate. However, the study of arylruthenium(II) complexes and the thermal behavior of glyceryl behenate suggest that behenyl behenate could potentially engage in reactions typical of fatty acid esters, such as hydrolysis or transesterification, under certain conditions.
Physical and Chemical Properties Analysis
The physical and thermal properties of glyceryl behenate, a compound related to behenyl behenate, have been extensively studied. Techniques such as synchrotron X-ray diffraction, Differential Scanning Calorimetry, and Infrared Spectroscopy have been employed to characterize its polymorphs and understand the influence of crystallization rate on the formation of different lamellar phases . These findings are relevant to behenyl behenate, as they suggest that its physical properties can be finely tuned by controlling the crystallization process.
In terms of its impact on human health, behenic acid, from which behenyl behenate is derived, has been shown to raise cholesterol levels in humans. A study comparing the effects of behenic acid to other fatty acids found that it increased total and LDL cholesterol levels, indicating that despite its low bioavailability, behenic acid influences serum lipid concentrations .
Scientific Research Applications
Controlled Drug Release : Behenyl behenate is used in the formulation of solid dispersions for controlled drug release. Keen et al. (2015) investigated glyceryl behenate's role in improving the processing of high molecular weight polyvinylpyrrolidone dispersions by hot-melt extrusion, leading to enhanced controlled release profiles in tablets (Keen et al., 2015).
Pharmaceutical Excipient Characterization : Jannin et al. (2007) characterized the physical and thermal properties of glyceryl behenate, highlighting its utility as a sustained-release matrix in pharmaceutical applications. The study provided detailed insights into the polymorphism of glyceryl behenate using X-ray diffraction, differential scanning calorimetry, and infrared spectroscopy (Jannin et al., 2007).
Photothermographic Imaging and Diffraction Reference Material : Silver behenate is studied for its applications in photothermographic imaging and as a diffraction reference material. Paszkowicz et al. (2009) explored its properties under high pressure using X-ray diffraction, discussing its utility in these fields (Paszkowicz et al., 2009).
Free-Radical Polymerization : The kinetics of free-radical polymerization of behenyl acrylate were explored by Baruah et al. (1994), indicating potential applications in creating high molecular weight polymers (Baruah et al., 1994).
Low-Angle Diffraction Standard : Huang et al. (1993) characterized silver behenate as a potential low-angle diffraction standard, useful in powder diffraction techniques (Huang et al., 1993).
Matrix Monolithic Capsules : Duclos et al. (1999) studied the rheology of polyol behenates for drug release from matrix monolithic capsules. Different hydrophilic-lipophilic balances of behenates were explored to understand their influence on drug release kinetics (Duclos et al., 1999).
Solid Lipid Nanoparticles : Jenning et al. (2000) investigated the structure and mixing behavior of solid lipid nanoparticles (SLN) incorporating glyceryl behenate, revealing insights into improved drug delivery systems (Jenning et al., 2000).
Cholesterol Effects in Humans : Behenic acid was studied by Cater and Denke (2001) for its effects on serum lipid concentrations in humans, providing valuable information for nutritional sciences (Cater & Denke, 2001).
Future Directions
properties
IUPAC Name |
docosyl docosanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H88O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-46-44(45)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-43H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIMZDGGLTUCPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H88O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0066242 | |
Record name | Behenyl behenate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0066242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
649.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid, Solid; [Sigma-Aldrich MSDS] | |
Record name | Docosanoic acid, docosyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Behenyl behenate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/12116 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Behenyl behenate | |
CAS RN |
17671-27-1 | |
Record name | Behenyl behenate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17671-27-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Behenyl behenate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017671271 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Docosanoic acid, docosyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Behenyl behenate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0066242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Docosyl docosanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.844 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BEHENYL BEHENATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8NU647RJ0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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